Heterocyclyl carbamate derivative 1
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Overview
Description
Heterocyclyl carbamate derivative 1 is a compound that belongs to the class of carbamates, which are organic compounds derived from carbamic acid This compound is characterized by the presence of a heterocyclic ring attached to the carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heterocyclyl carbamate derivative 1 typically involves the reaction of a heterocyclic amine with a chloroformate or an isocyanate. One common method is the reaction of the heterocyclic amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and the product is obtained in good yield .
Another method involves the use of isocyanates. For example, the reaction of a heterocyclic amine with phenyl isocyanate can produce the desired carbamate derivative. This reaction is also carried out under mild conditions and typically yields high purity products .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
Heterocyclyl carbamate derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Oxidized heterocyclic carbamate derivatives.
Reduction: Reduced heterocyclic carbamate derivatives.
Substitution: Substituted heterocyclic carbamate derivatives.
Scientific Research Applications
Heterocyclyl carbamate derivative 1 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of heterocyclyl carbamate derivative 1 involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by forming a stable complex with the active site, thereby preventing the enzyme from catalyzing its substrate. The carbamate group can also participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Camptothecin derivatives: Known for their anticancer properties.
Benzimidazole derivatives: Used for their stability and biological activity.
N-heterocyclic carbenes: Employed as organocatalysts in various reactions
Uniqueness
Heterocyclyl carbamate derivative 1 stands out due to its unique combination of a heterocyclic ring and a carbamate group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C26H29N3O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
[1-[(3-aminophenyl)methyl]piperidin-4-yl] N-benzhydrylcarbamate |
InChI |
InChI=1S/C26H29N3O2/c27-23-13-7-8-20(18-23)19-29-16-14-24(15-17-29)31-26(30)28-25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,18,24-25H,14-17,19,27H2,(H,28,30) |
InChI Key |
BUXIWTJVINPFPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=CC=C4)N |
Origin of Product |
United States |
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